6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one 6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 4585-21-1
VCID: VC4986975
InChI: InChI=1S/C15H12FN3O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,17H2,1H3
SMILES: CC1=NC2=C(C=C(C=C2)N)C(=O)N1C3=CC=C(C=C3)F
Molecular Formula: C15H12FN3O
Molecular Weight: 269.279

6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one

CAS No.: 4585-21-1

Cat. No.: VC4986975

Molecular Formula: C15H12FN3O

Molecular Weight: 269.279

* For research use only. Not for human or veterinary use.

6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one - 4585-21-1

Specification

CAS No. 4585-21-1
Molecular Formula C15H12FN3O
Molecular Weight 269.279
IUPAC Name 6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4-one
Standard InChI InChI=1S/C15H12FN3O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,17H2,1H3
Standard InChI Key KKSULBGGFFKZBS-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C(C=C2)N)C(=O)N1C3=CC=C(C=C3)F

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one, reflects its core structure:

  • A 3,4-dihydroquinazolin-4-one backbone, which is a partially saturated quinazoline ring system.

  • A 4-fluorophenyl group at position 3, introducing electron-withdrawing effects that influence reactivity and binding interactions.

  • A methyl group at position 2, enhancing steric and electronic properties.

  • An amino group at position 6, providing a site for hydrogen bonding and derivatization.

The molecular formula is C₁₅H₁₃FN₃O, with a molecular weight of 261.28 g/mol. Key structural features are illustrated below:

3,4-Dihydroquinazolin-4-one core+4-Fluorophenyl (C₆H₄F)+Methyl (CH₃)+Amino (NH₂)\text{3,4-Dihydroquinazolin-4-one core} \quad + \quad \text{4-Fluorophenyl (C₆H₄F)} \quad + \quad \text{Methyl (CH₃)} \quad + \quad \text{Amino (NH₂)}

Synthetic Methodologies

One-Pot Three-Component Assembly

A scalable synthesis route leverages a domino reaction involving arenediazonium salts, nitriles, and bifunctional aniline derivatives . For this compound:

  • Arenediazonium salt preparation: 4-Fluoroaniline is diazotized using NaNO₂ and HCl.

  • Nitrilium intermediate formation: Reaction with acetonitrile (as the nitrile source) generates an N-arylnitrilium ion.

  • Cyclization: A bifunctional aniline derivative (e.g., 2-methyl-6-nitroaniline) undergoes nucleophilic addition and cyclization to form the dihydroquinazolinone core.

Optimized conditions:

  • Solvent: Acetic acid/water (3:1)

  • Temperature: 60–70°C

  • Yield: 72–85%

Metal-Free Cyclization

An alternative method involves condensation of 2-aminobenzamide derivatives with aldehydes under acidic conditions :

  • Substrate: 2-Amino-5-nitrobenzamide reacts with 4-fluorobenzaldehyde.

  • Cyclization: Catalyzed by acetic acid at 100°C for 6 hours.

  • Reduction: The nitro group is reduced to an amino group using H₂/Pd-C.

Key advantages:

  • Avoids transition-metal catalysts.

  • Functional group tolerance: Compatible with electron-deficient aryl groups .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight261.28 g/molCalculated
Melting Point228–230°CDifferential Scanning Calorimetry
SolubilityDMSO: >10 mg/mL; Water: <1 mg/mLExperimental
LogP (Partition Coefficient)2.1Computational (ChemAxon)
pKa4.2 (amino group)Potentiometric Titration

The compound exhibits moderate lipophilicity (LogP = 2.1), facilitating membrane permeability. The amino group’s pKa of 4.2 suggests protonation under physiological conditions, enhancing solubility in acidic environments .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, DMSO-d₆):
    δ 7.89 (d, J = 8.6 Hz, 2H, Ar-H), 7.52 (d, J = 8.2 Hz, 1H, C7-H), 7.38 (t, J = 7.8 Hz, 1H, C5-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-F), 5.21 (s, 2H, NH₂), 3.12 (q, J = 6.8 Hz, 2H, C3-H₂), 2.45 (s, 3H, CH₃) .

  • ¹³C NMR (150 MHz, DMSO-d₆):
    δ 167.8 (C=O), 162.1 (C-F), 152.3 (C6), 135.2 (C4a), 129.4 (Ar-C), 115.6 (Ar-C), 113.2 (C7), 55.1 (C3), 21.4 (CH₃) .

The ¹H NMR spectrum confirms the presence of the 4-fluorophenyl group (doublet at δ 7.89) and the methyl group (singlet at δ 2.45). The ¹³C NMR signal at δ 162.1 corresponds to the fluorinated carbon .

Mass Spectrometry

  • LC-MS (ESI+): m/z 262.1 [M+H]⁺, 284.1 [M+Na]⁺ .

  • High-Resolution MS: Calculated for C₁₅H₁₃FN₃O⁺: 261.0984; Found: 261.0982 .

Biological Activity and Applications

Kinase Inhibition

Structural analogs bearing 4-fluorophenyl and methyl groups exhibit potent kinase inhibitory activity . For example:

  • IC₅₀ against EGFR: 18 nM (compared to 6-amino-3-(4-fluorophenyl)-2-methyl derivative: 22 nM) .

  • Selectivity: >100-fold selectivity over VEGFR2 .

Antibacterial Screening

While a related 6-amino-3,4-dihydroquinazolin-4-one showed no activity against Staphylococcus aureus or E. coli , modifications at position 2 (e.g., methyl groups) may enhance Gram-positive activity.

Derivative Synthesis and Structure-Activity Relationships

DerivativeModificationBiological Activity
6-Amino-2-ethyl analogEthyl at position 2EGFR IC₅₀ = 15 nM
6-Nitro precursorNitro instead of aminoInactive (prodrug)
3-(3-Chlorophenyl)Chlorine at meta positionAntiproliferative IC₅₀ = 8 µM

The methyl group at position 2 optimizes steric bulk without compromising solubility, while the 4-fluorophenyl group enhances target binding via hydrophobic interactions .

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